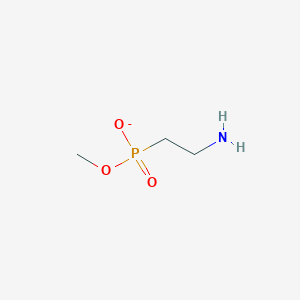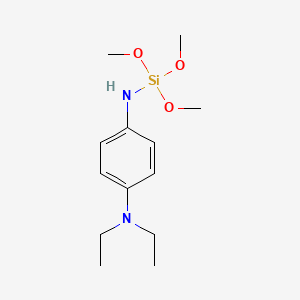
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of diethyl groups attached to the nitrogen atoms and a trimethoxysilyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with diethylamine and trimethoxysilane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,4-Benzenediamine is reacted with diethylamine in the presence of a suitable catalyst to form N1,N~1~-diethyl-1,4-benzenediamine.
Step 2: The resulting N1,N~1~-diethyl-1,4-benzenediamine is then reacted with trimethoxysilane to introduce the trimethoxysilyl group, yielding N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can facilitate the formation of covalent bonds with various substrates, enhancing the compound’s reactivity. The diethyl groups attached to the nitrogen atoms can influence the compound’s electronic properties, affecting its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Diethyl-1,4-benzenediamine
- N~1~,N~1~-Diethyl-N~4~-(trimethylsilyl)benzene-1,4-diamine
- 1,4-Benzenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound’s ability to form covalent bonds with various substrates, making it valuable in applications requiring strong adhesion and chemical stability.
Propiedades
Número CAS |
86936-10-9 |
|---|---|
Fórmula molecular |
C13H24N2O3Si |
Peso molecular |
284.43 g/mol |
Nombre IUPAC |
4-N,4-N-diethyl-1-N-trimethoxysilylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H24N2O3Si/c1-6-15(7-2)13-10-8-12(9-11-13)14-19(16-3,17-4)18-5/h8-11,14H,6-7H2,1-5H3 |
Clave InChI |
KGRGUIAJLUPBGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
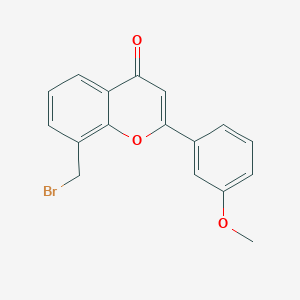


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
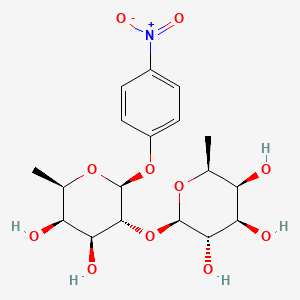
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
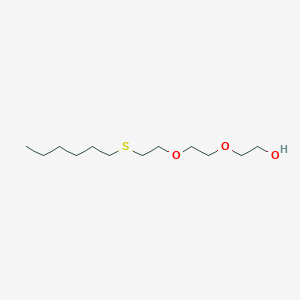
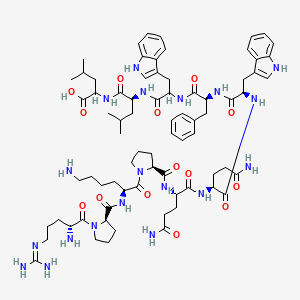
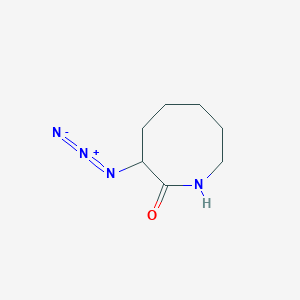
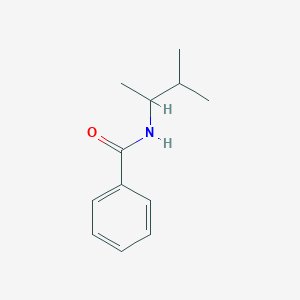
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
